molecular formula C14H21BrN2O3 B6325879 tert-Butyl [(6-Bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate CAS No. 1123837-28-4

tert-Butyl [(6-Bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate

Cat. No.: B6325879
CAS No.: 1123837-28-4
M. Wt: 345.23 g/mol
InChI Key: XSWLVMSPIAFKRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of 6-bromopyridine-3-methanol with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product .

Chemical Reactions Analysis

tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl (6-Chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (6-Fluoropyridin-3-yl)methylcarbamate
  • tert-Butyl (6-Iodopyridin-3-yl)methylcarbamate

These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the reactivity and biological activity of these compounds, highlighting the uniqueness of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate .

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(7-8-19-4)10-11-5-6-12(15)16-9-11/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWLVMSPIAFKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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